methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate
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Overview
Description
Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is a complex organic compound that features a thiophene ring substituted with a sulfonyl group and a carbamoylpiperidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate typically involves multiple steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetamide, and elemental sulfur.
Introduction of the Sulfonyl Group: The sulfonyl group can be introduced through sulfonation reactions using reagents such as chlorosulfonic acid or sulfur trioxide.
Attachment of the Carbamoylpiperidine Moiety: This step involves the reaction of piperidine with a carbamoyl chloride derivative, followed by coupling with the sulfonylated thiophene intermediate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thiophene ring can undergo oxidation reactions, typically using reagents like hydrogen peroxide or m-chloroperbenzoic acid, leading to sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group can be achieved using reducing agents such as lithium aluminum hydride, resulting in the corresponding thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
Chemistry
In chemistry, methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a candidate for probing enzyme active sites and understanding protein-ligand interactions.
Medicine
In medicinal chemistry, this compound is investigated for its potential as a drug candidate. Its ability to interact with biological targets suggests it could be developed into therapeutic agents for various diseases.
Industry
In the industrial sector, this compound may be used in the development of new materials with specific properties, such as conductivity or fluorescence. Its incorporation into polymers or other materials could lead to innovations in electronics or photonics.
Mechanism of Action
The mechanism by which methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate exerts its effects depends on its interaction with molecular targets. It may act by binding to specific enzymes or receptors, altering their activity. The sulfonyl group can form strong interactions with amino acid residues, while the thiophene ring can participate in π-π stacking interactions, contributing to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Methyl 3-sulfonylthiophene-2-carboxylate: Lacks the carbamoylpiperidine moiety, making it less complex but also less versatile in terms of biological interactions.
3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of a methyl ester, which can affect its solubility and reactivity.
Uniqueness
Methyl 3-[(4-carbamoylpiperidin-1-yl)sulfonyl]thiophene-2-carboxylate stands out due to the combination of its functional groups, which provide a unique set of chemical properties. The presence of both a sulfonyl group and a carbamoylpiperidine moiety allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
methyl 3-(4-carbamoylpiperidin-1-yl)sulfonylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5S2/c1-19-12(16)10-9(4-7-20-10)21(17,18)14-5-2-8(3-6-14)11(13)15/h4,7-8H,2-3,5-6H2,1H3,(H2,13,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGUIFWZZYLTIAY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)N2CCC(CC2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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